2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine
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Overview
Description
2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine likely involves multi-step organic synthesis. Typical steps might include:
Formation of the Imidazole Ring: This could involve the cyclization of a precursor containing an amine and a nitrile group.
Sulfonylation: Introduction of the sulfonyl group to the imidazole ring using reagents like sulfonyl chlorides.
Pyrimidine Ring Formation: This might involve the condensation of a suitable precursor with a formamide derivative.
Cyclization to Form the Hexahydropyrrolo[3,4-c]pyrrole Core: This could be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyrimidine rings.
Reduction: Reduction reactions could target the sulfonyl group or the heterocyclic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential application in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine would depend on its specific biological target. It could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Influencing cellular pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds with similar imidazole rings.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings.
Sulfonyl-Containing Compounds: Compounds with similar sulfonyl groups.
Uniqueness
The uniqueness of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
5-(1H-imidazol-5-ylsulfonyl)-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-10-2-3-16-14(18-10)19-5-11-7-20(8-12(11)6-19)23(21,22)13-4-15-9-17-13/h2-4,9,11-12H,5-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXSTUJVGDKQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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